(4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride (4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2309462-59-5
VCID: VC6329874
InChI: InChI=1S/C10H12FN.ClH/c11-10-5-7(6-12)1-4-9(10)8-2-3-8;/h1,4-5,8H,2-3,6,12H2;1H
SMILES: C1CC1C2=C(C=C(C=C2)CN)F.Cl
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67

(4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride

CAS No.: 2309462-59-5

Cat. No.: VC6329874

Molecular Formula: C10H13ClFN

Molecular Weight: 201.67

* For research use only. Not for human or veterinary use.

(4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride - 2309462-59-5

Specification

CAS No. 2309462-59-5
Molecular Formula C10H13ClFN
Molecular Weight 201.67
IUPAC Name (4-cyclopropyl-3-fluorophenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C10H12FN.ClH/c11-10-5-7(6-12)1-4-9(10)8-2-3-8;/h1,4-5,8H,2-3,6,12H2;1H
Standard InChI Key SFOJEUCADFJJME-UHFFFAOYSA-N
SMILES C1CC1C2=C(C=C(C=C2)CN)F.Cl

Introduction

(4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride is an organic compound classified as a primary amine. It features a cyclopropyl group attached to a 3-fluorophenyl ring, which enhances its reactivity and biological activity. The hydrochloride form of this compound improves its solubility and stability, making it suitable for various applications in scientific research and industry.

Synthesis and Reactivity

The synthesis of (4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride typically involves a series of steps optimized for high yield and purity. These processes often utilize specific catalysts and solvents, and large-scale synthesis may employ continuous flow reactors to enhance efficiency.

This compound exhibits typical reactivity associated with primary amines, including nucleophilic reactions. The choice of reagents and conditions significantly influences the yield and nature of the products formed from these reactions.

Mechanism of Action and Biological Activity

The mechanism of action for (4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride involves its interaction with specific biological targets such as receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to modulation of their activity. The structural features provided by the cyclopropyl and fluorophenyl groups enhance binding affinity and specificity towards these targets.

This compound has been investigated for its role as a selective agonist for the 5-HT2C serotonin receptor, which is implicated in various neurological and psychiatric disorders, including depression and anxiety.

Applications in Scientific Research

(4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride is a valuable tool in organic synthesis and pharmaceutical research. Its unique structure and properties make it suitable for advancing chemical sciences and exploring potential therapeutic applications.

Application AreaDescription
Organic SynthesisUsed as an intermediate due to its reactivity and structural features
Pharmaceutical ResearchInvestigated for its potential in treating mood disorders and other neurological conditions
Medicinal ChemistryExplored for its selective agonist activity at the 5-HT2C receptor

Comparison with Similar Compounds

(4-Cyclopropyl-3-fluorophenyl)methanamine hydrochloride can be compared with similar compounds such as (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride, which has a different substitution pattern on the phenyl ring, and Cyclopropyl(3-fluoropyridin-2-yl)methanamine, which contains a pyridine ring instead of a phenyl ring.

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